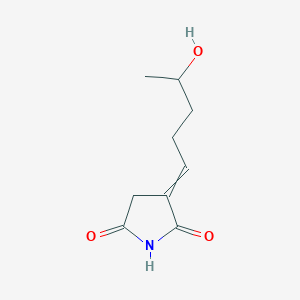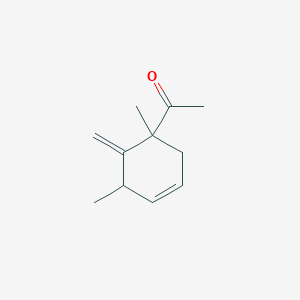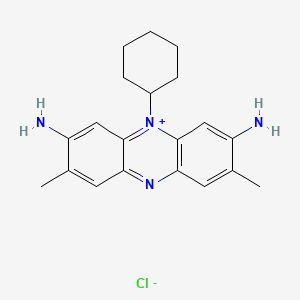
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride is a complex organic compound with the molecular formula C20H25N4Cl It is a derivative of phenazinium, characterized by the presence of amino groups at positions 3 and 7, a cyclohexyl group at position 5, and methyl groups at positions 2 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the phenazinium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.
Substitution: The amino groups and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of substituted phenazinium derivatives.
Scientific Research Applications
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a dye or indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, disrupt cellular processes, and induce oxidative stress, leading to its antimicrobial and anticancer effects. The specific pathways involved may include the generation of reactive oxygen species and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenazinium derivative with similar structural features but different substituents.
Methylene Blue: A well-known phenazinium compound used as a dye and medication.
Uniqueness
3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
92890-46-5 |
|---|---|
Molecular Formula |
C20H25ClN4 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
10-cyclohexyl-3,7-dimethylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C20H24N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h8-11,14H,3-7H2,1-2H3,(H3,21,22);1H |
InChI Key |
CRAYSDWTSCGULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4CCCCC4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
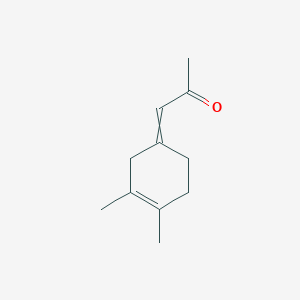
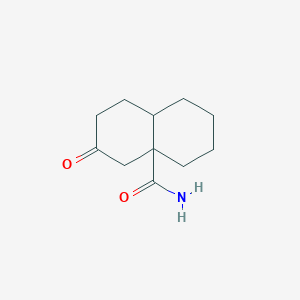

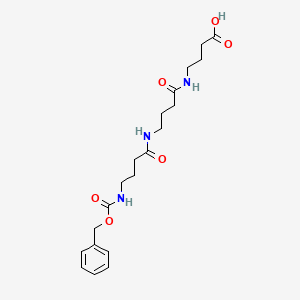
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
